(4-Formylthiophen-2-yl)boronic acid
Overview
Description
(4-Formylthiophen-2-yl)boronic acid is an organic compound with the molecular formula C5H5BO3S It is a boronic acid derivative featuring a thiophene ring substituted with a formyl group at the 4-position and a boronic acid group at the 2-position
Mechanism of Action
Target of Action
The primary target of (4-Formylthiophen-2-yl)boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound interacts with the metal catalyst in this reaction .
Mode of Action
The compound participates in the SM cross-coupling reaction, where it acts as a nucleophilic organic group . In this reaction, the compound is transferred from boron to palladium . This process is known as transmetalation .
Biochemical Pathways
The compound is involved in the SM cross-coupling reaction pathway . This pathway is crucial for the formation of carbon–carbon bonds . The downstream effects of this pathway include the formation of new organic compounds .
Pharmacokinetics
Boronic acids and their esters, in general, are known to be only marginally stable in water . This could impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and its bioavailability.
Result of Action
The result of the compound’s action in the SM cross-coupling reaction is the formation of new carbon–carbon bonds . This leads to the creation of new organic compounds .
Action Environment
The action of this compound is influenced by environmental factors. For instance, the compound is known to be only marginally stable in water . This means that the presence of water could potentially affect the compound’s action, efficacy, and stability. Additionally, the compound’s action in the SM cross-coupling reaction is influenced by the presence of a metal catalyst .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Formylthiophen-2-yl)boronic acid typically involves the use of 5-bromothiophene-2-carbaldehyde as a starting material. The brominated compound undergoes a palladium-catalyzed borylation reaction with bis(pinacolato)diboron (B2(pin)2) in the presence of a base such as potassium phosphate (K3PO4·7H2O) and a ligand like Xphos. The reaction is carried out under inert conditions, often in a solvent like toluene, followed by hydrolysis to yield the desired boronic acid .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions, using larger reactors, and ensuring efficient purification processes to obtain high yields and purity.
Chemical Reactions Analysis
Types of Reactions: (4-Formylthiophen-2-yl)boronic acid can undergo various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., ethanol, water).
Oxidation: Potassium permanganate, chromium trioxide, and acidic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and solvents like ethanol or tetrahydrofuran.
Major Products:
Suzuki-Miyaura Coupling: Biaryl or vinyl-aryl compounds.
Oxidation: Thiophene-2-boronic acid derivatives.
Reduction: Thiophene-2-boronic acid derivatives with hydroxymethyl substitution.
Scientific Research Applications
(4-Formylthiophen-2-yl)boronic acid has a wide range of applications in scientific research:
Biology: The compound can be used in the synthesis of biologically active molecules, including enzyme inhibitors and receptor modulators.
Industry: The compound is used in the development of advanced materials, including polymers and electronic devices.
Comparison with Similar Compounds
5-Formyl-2-thienylboronic acid: Similar structure but with the formyl group at the 5-position.
2-Formylphenylboronic acid: A phenyl derivative with a formyl group at the 2-position.
3-Formylphenylboronic acid: A phenyl derivative with a formyl group at the 3-position.
Uniqueness: (4-Formylthiophen-2-yl)boronic acid is unique due to the specific positioning of the formyl and boronic acid groups on the thiophene ring, which imparts distinct electronic and steric properties. This unique arrangement enhances its reactivity and makes it a valuable intermediate in organic synthesis and medicinal chemistry.
Properties
IUPAC Name |
(4-formylthiophen-2-yl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BO3S/c7-2-4-1-5(6(8)9)10-3-4/h1-3,8-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLNGETCGSFWOIY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CS1)C=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80614306 | |
Record name | (4-Formylthiophen-2-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80614306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1186026-19-6 | |
Record name | (4-Formylthiophen-2-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80614306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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